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molecular formula C11H13NO3 B029979 2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde CAS No. 6560-65-2

2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde

Cat. No. B029979
M. Wt: 207.23 g/mol
InChI Key: PECKJUIKFHWAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812037B2

Procedure details

Ammonia gas was bubbled into a solution of 2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde (31.3 g, 151 mmol) in isopropyl alcohol (2.4 L) at 0° C. for about 30 minutes. Manganese (IV) dioxide (210 g, 7.96 mmol) was added, and the solution was stirred for about 15 hours at room temperature. Excess manganese (IV) dioxide was filtered through a celite pad and washed with isopropyl alcohol. The filtrate was evaporated and washed with diethyl ether, water, and then with methyl alcohol to give 2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid amide (78) (23.1 g, 69% yield) as a light yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
2.4 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
210 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH3:1].[CH3:2][C:3]1([CH3:16])[O:15][C:7]2[C:8]([CH3:14])=[N:9][CH:10]=[C:11]([CH:12]=[O:13])[C:6]=2[CH2:5][O:4]1.CO>C(O)(C)C.[O-2].[O-2].[Mn+4]>[CH3:2][C:3]1([CH3:16])[O:15][C:7]2[C:8]([CH3:14])=[N:9][CH:10]=[C:11]([C:12]([NH2:1])=[O:13])[C:6]=2[CH2:5][O:4]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
31.3 g
Type
reactant
Smiles
CC1(OCC2=C(C(=NC=C2C=O)C)O1)C
Name
Quantity
2.4 L
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
210 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for about 15 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Excess manganese (IV) dioxide was filtered through a celite pad
WASH
Type
WASH
Details
washed with isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
WASH
Type
WASH
Details
washed with diethyl ether, water

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC1(OCC2=C(C(=NC=C2C(=O)N)C)O1)C
Measurements
Type Value Analysis
AMOUNT: MASS 23.1 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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